

Application Notes and Protocols for MET Kinase-IN-3 Cell-Based Assay

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Compound of Interest

Compound Name: MET kinase-IN-3

Cat. No.: B12416723

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Introduction

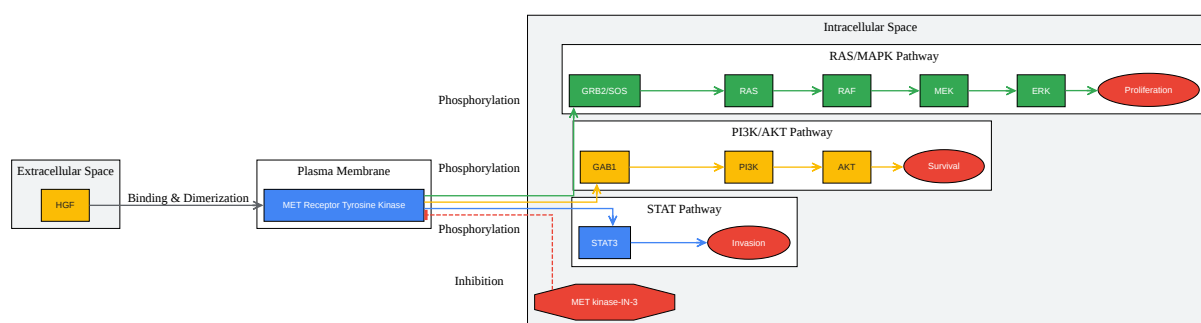
The MET proto-oncogene, receptor tyrosine kinase (c-MET), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway is implicated in the development and progression of numerous human cancers through mechanisms such as gene mutation, amplification, or protein overexpression.[1] This makes c-MET a compelling target for therapeutic intervention in oncology.

MET kinase-IN-3 is a potent and orally active inhibitor of c-MET, with a reported IC₅₀ value of 9.8 nM.[2] It has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.[2] This document provides detailed protocols for setting up and performing cell-based assays to evaluate the efficacy of **MET kinase-IN-3**. The primary assay described is a cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound. A secondary western blot assay is also detailed to confirm the mechanism of action by assessing the inhibition of c-MET phosphorylation.

MET Signaling Pathway

The c-MET signaling pathway is a complex network that, upon activation by HGF, triggers several downstream cascades. These include the RAS/MAPK pathway, which is primarily involved in cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.[3][4]

STAT3 is another key downstream effector that, upon phosphorylation, translocates to the nucleus to regulate genes involved in tubulogenesis and invasion.[1] MET kinase inhibitors, such as **MET kinase-IN-3**, aim to block the kinase activity of c-MET, thereby inhibiting these downstream signals and impeding tumor growth and metastasis.



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Caption: The MET signaling pathway and the inhibitory action of **MET kinase-IN-3**.

Experimental Protocols

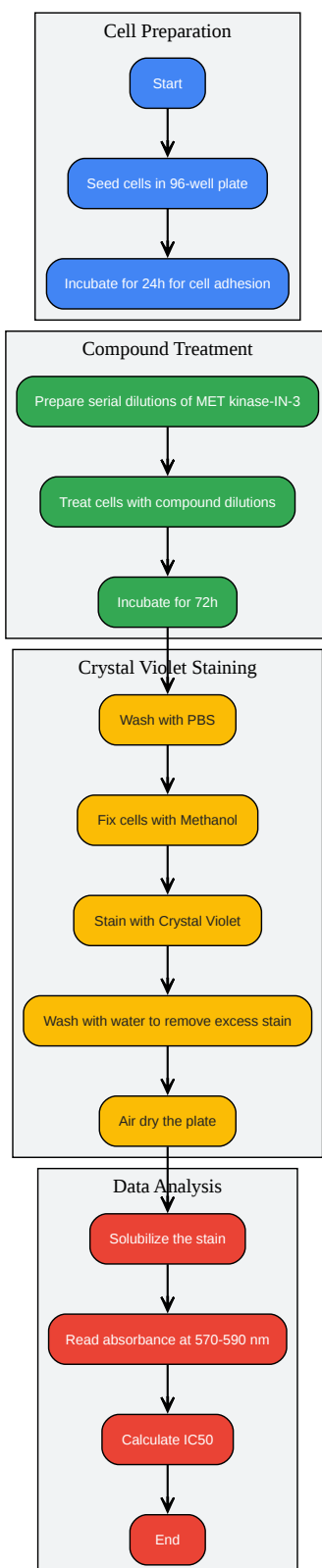
Cell Viability Assay (Crystal Violet Staining)

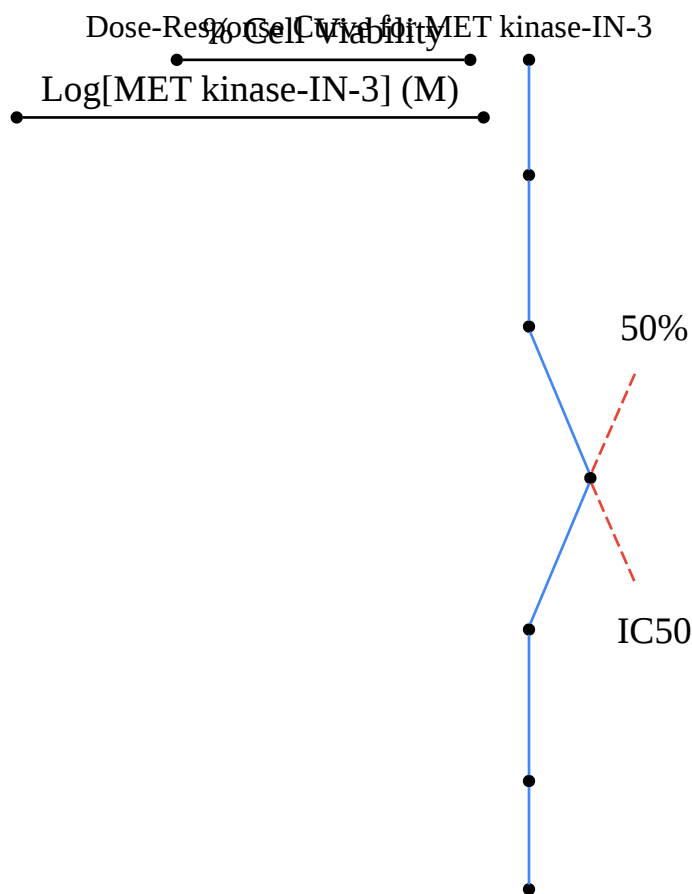
This protocol describes a method to determine the effect of **MET kinase-IN-3** on the viability of adherent cancer cell lines. Crystal violet stains the DNA and proteins of adherent cells, and the amount of dye retained is proportional to the number of viable cells.[3][5][6]

Materials and Reagents:

- **MET kinase-IN-3**
- Cancer cell line with known MET activity (e.g., SNU-5, MKN-45, or Hs746T)
- Appropriate cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 96-well flat-bottom tissue culture plates
- Dimethyl sulfoxide (DMSO)
- Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
- Methanol (100%)
- Solubilization Solution (e.g., 1% SDS in PBS or 100% methanol)
- Microplate reader

Experimental Workflow:





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